molecular formula C7H13NO3 B564958 N-Formyl-L-leucine-d3 CAS No. 1356930-28-3

N-Formyl-L-leucine-d3

Cat. No.: B564958
CAS No.: 1356930-28-3
M. Wt: 162.203
InChI Key: HFBHOAHFRNLZGN-PIRDCUBLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-leucine-d3 typically involves the formylation of L-leucine using formic acid and formaldehyde. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure high purity of the final product . The reaction conditions include:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

N-Formyl-L-leucine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, amines, thiols

Major Products:

Scientific Research Applications

N-Formyl-L-leucine-d3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Formyl-L-leucine-d3 involves its incorporation into peptides and proteins during synthesis. The formyl group plays a crucial role in initiating protein synthesis in certain organisms, such as bacteria. The labeled compound allows researchers to track and study these processes with high precision. The molecular targets include ribosomes and various enzymes involved in protein synthesis .

Comparison with Similar Compounds

N-Formyl-L-leucine-d3 can be compared with other similar compounds such as:

    N-Formylmethionine: Used in the initiation of protein synthesis in bacteria.

    N-Formyl-L-leucine: The non-deuterated version of this compound.

    N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester: A related compound used in pharmaceutical applications

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various biochemical assays. This makes it particularly valuable in proteomics and metabolic studies where accurate quantification is essential .

Properties

IUPAC Name

(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3/t5?,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBHOAHFRNLZGN-PIRDCUBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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